4-(butylsulfonyl)morpholine
Description
4-(Butylsulfonyl)morpholine is a sulfonamide derivative featuring a morpholine ring substituted with a butylsulfonyl group. It is synthesized via nucleophilic substitution reactions, such as the coupling of n-butylmagnesium chloride with sulfur dioxide equivalents (e.g., DABSO) followed by reaction with morpholine. The compound is characterized as a white solid with a melting point of 128–129°C (CH₂Cl₂) . Spectroscopic data (¹H NMR, ¹³C NMR, IR, HRMS) confirm its structure, with key signals including δ 2.95 ppm (morpholine NCH₂CH₂) and IR bands at 1336 cm⁻¹ and 1151 cm⁻¹ for the sulfonyl group .
Properties
IUPAC Name |
4-butylsulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S/c1-2-3-8-13(10,11)9-4-6-12-7-5-9/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDZERAHFLRJHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCOCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(butylsulfonyl)morpholine typically involves the reaction of morpholine with butylsulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{Morpholine} + \text{Butylsulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-(Butylsulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-(Butylsulfonyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological processes involving sulfonyl groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(butylsulfonyl)morpholine involves its interaction with specific molecular targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The morpholine ring can also interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
Sulfonylmorpholine derivatives differ primarily in the substituents attached to the sulfonyl group. Key examples include:
Key Observations :
Physicochemical Properties
Key Observations :
- The butylsulfonyl derivative has a higher melting point than 4-[(3-methoxyphenyl)sulfonyl]morpholine (109–110°C), suggesting stronger intermolecular forces due to its linear alkyl chain .
- Aromatic sulfonyl derivatives are often solids with variable solubility in polar solvents, depending on substituent electronic effects .
Key Observations :
- Aliphatic sulfonylmorpholines are synthesized under milder conditions compared to aromatic analogs, which often require catalysis .
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